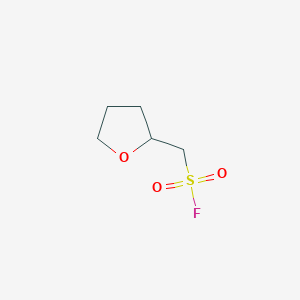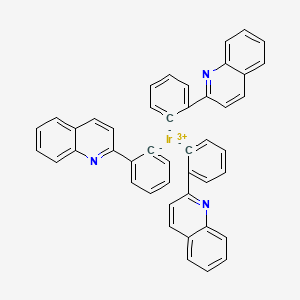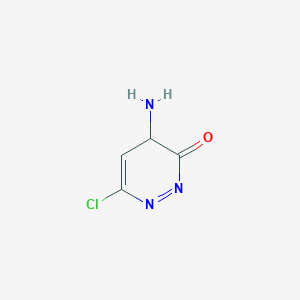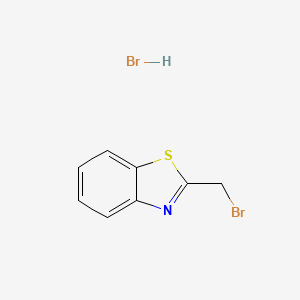![molecular formula C19H19N3O4S B12314841 2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12314841.png)
2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-エトキシフェニル)-5-(フェノキシメチル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}酢酸は、トリアゾール誘導体のクラスに属する複雑な有機化合物です。トリアゾールは、その多様な生物活性が知られており、医薬品化学で広く使用されています。
準備方法
合成ルートと反応条件
2-{[4-(4-エトキシフェニル)-5-(フェノキシメチル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}酢酸の合成は、通常、複数のステップを伴います。 一般的な方法の1つは、アルカリ性条件下で、4-(4-エトキシフェニル)-5-(フェノキシメチル)-4H-1,2,4-トリアゾール-3-チオールを適切なアルキル化剤でS-アルキル化する反応です 。反応条件には、ジメチルホルムアミド(DMF)などの溶媒と、炭酸カリウム(K2CO3)などの塩基を使用することがよくあります。
工業生産方法
本化合物の工業生産方法は、文献ではあまり詳しく説明されていません。 反応条件の最適化、連続フロー反応器の使用、結晶化やクロマトグラフィーなどの精製技術を含む、大規模有機合成の一般的な原則が、この化合物の製造にも適用されると考えられます。
化学反応の分析
反応の種類
2-{[4-(4-エトキシフェニル)-5-(フェノキシメチル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}酢酸は、以下の化学反応を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過酸化水素(H2O2)や過マンガン酸カリウム(KMnO4)などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して行うことができます。
置換: 特にフェニル環とトリアゾール環では、求核置換反応が起こることがあります。
一般的な試薬と条件
酸化: 酸性媒体中のH2O2。
還元: メタノール中のNaBH4。
置換: K2CO3などの塩基の存在下でのハロアルカン。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学的研究の応用
2-{[4-(4-エトキシフェニル)-5-(フェノキシメチル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}酢酸は、いくつかの科学研究において応用されています。
化学: より複雑な分子の合成における構成要素として使用されています。
生物学: その抗菌性と抗真菌性を有する可能性について調査されています。
医学: 抗炎症または抗がん作用を持つ新しい医薬品開発における可能性のある用途について検討されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に利用されています。
作用機序
2-{[4-(4-エトキシフェニル)-5-(フェノキシメチル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}酢酸の作用機序は、さまざまな分子標的との相互作用を伴います。トリアゾール環は、酵素や受容体と相互作用することが知られており、その活性を阻害する可能性があります。この化合物は、細胞経路を阻害し、その観察された生物学的効果につながる可能性もあります。
類似化合物の比較
類似化合物
- (±)-2-{[4-(4-ブロモフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-1-フェニル-1-エタノール
- N-(4-エトキシ-2-ニトロフェニル)-2-{[4-(4-メトキシフェニル)-5-(フェノキシメチル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミド
独自性
2-{[4-(4-エトキシフェニル)-5-(フェノキシメチル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}酢酸の独自性は、トリアゾール環における特定の置換パターンにあります。このパターンにより、明確な生物学的および化学的特性が与えられます。これは、研究と潜在的な治療用途において貴重な化合物です。
類似化合物との比較
Similar Compounds
- (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of 2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid lies in its specific substitution pattern on the triazole ring, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C19H19N3O4S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
2-[[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C19H19N3O4S/c1-2-25-16-10-8-14(9-11-16)22-17(12-26-15-6-4-3-5-7-15)20-21-19(22)27-13-18(23)24/h3-11H,2,12-13H2,1H3,(H,23,24) |
InChIキー |
YCJDKIWIBJAAQU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B12314760.png)


![N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide](/img/structure/B12314788.png)




![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12314829.png)
![17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one](/img/structure/B12314834.png)



![rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12314862.png)
